2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine
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Overview
Description
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The optimal reaction conditions include using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis and the broad substrate scope suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dry toluene is often used as a solvent in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For instance, substitution with an amine can yield an aminated derivative of the original compound .
Scientific Research Applications
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Agrochemicals: The compound’s structure is similar to other trifluoromethylpyridines used in crop protection.
Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating hyperproliferative disorders .
Comparison with Similar Compounds
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine: Similar structure but with the trifluoromethyl group at a different position.
8-Bromo-[1,2,4]triazolo[1,5-A]pyridine: Lacks the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry and material science .
Biological Activity
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
- IUPAC Name : this compound
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.02 g/mol
- CAS Number : 2167295-34-1
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor for:
- JAK1 and JAK2 Kinases : It binds to the active sites of these kinases, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways crucial for cellular processes.
- RORγt Inverse Agonists : This action suggests potential applications in modulating immune responses.
Biological Activity Overview
Antichlamydial Activity
A study highlighted the importance of substituents like the trifluoromethyl group in enhancing the antichlamydial activity of derivatives based on this scaffold. The compounds were found to inhibit the growth of C. trachomatis selectively without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving significant activity compared to other derivatives lacking this feature .
Inhibition of Kinases
Research into the compound's role as a JAK inhibitor indicates that it can effectively disrupt signaling pathways involved in various diseases, including autoimmune disorders. The specific IC50 values for these interactions remain to be fully characterized but suggest a promising avenue for therapeutic development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The trifluoromethyl group significantly enhances biological activity.
- Variations in bromine substitution can lead to differing levels of potency against various targets.
Properties
IUPAC Name |
2-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-4(7(9,10)11)2-1-3-14(5)13-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHAABJBYXNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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